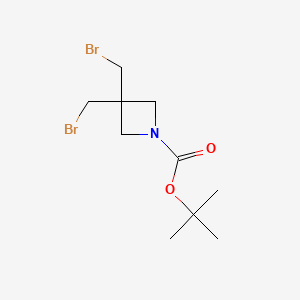

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

Descripción

The exact mass of the compound Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPMUVBEPVNPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098131-64-5 | |

| Record name | tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Chemical & Physical Properties of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the shift from flat, planar aromatic rings to complex, three-dimensional architectures is a proven strategy for improving the clinical success rates of small-molecule therapeutics. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) has emerged as a critical dielectrophilic building block in this paradigm[1][2]. By enabling the efficient synthesis of spirocyclic bioisosteres—specifically spiro[3.3]heptanes and azaspiro[3.3]heptanes—this compound allows drug development professionals to precisely tune physicochemical properties, enhance metabolic stability, and increase the fraction of sp³ hybridized carbons (Fsp³) in lead compounds[3][4].

This technical guide provides an in-depth analysis of the compound's chemical properties, mechanistic utility, and field-proven experimental protocols for spirocyclization.

Quantitative Data & Physical Properties

Understanding the baseline physicochemical properties of this building block is essential for optimizing reaction conditions and downstream purification. The quantitative data is summarized in the table below:

| Property | Value |

| IUPAC Name | tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate |

| CAS Number | 2098131-64-5 |

| Molecular Formula | C₁₀H₁₇Br₂NO₂ |

| Molecular Weight | 343.06 g/mol |

| Appearance | White to off-white solid |

| Calculated LogP | ~2.47 |

| Purity (Standard) | ≥ 97.0% |

| SMILES | CC(C)(C)OC(=O)N1CC(CBr)(CBr)C1 |

Data compiled from authoritative chemical suppliers including Fluorochem[5] and BenchChem[2].

Structural Significance & Mechanistic Insights

The utility of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is rooted in its highly rational structural design. Every moiety serves a specific chemical purpose:

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group provides orthogonal protection. It is completely stable to the nucleophiles (e.g., primary amines) and strong organic bases (e.g., DIPEA, DBU) required during the spirocyclization step[6][7]. Once the spirocycle is formed, the Boc group can be cleanly cleaved under acidic conditions (such as TFA in DCM or HCl in dioxane) to liberate the azetidine nitrogen for subsequent functionalization (e.g., amide coupling or reductive amination).

-

The Bis(bromomethyl) Dielectrophile: Primary alkyl bromides are excellent substrates for bimolecular nucleophilic substitution (Sₙ2). The presence of two identical leaving groups allows for a double alkylation event with a single primary amine nucleophile.

-

The Thorpe-Ingold Effect: The geminal substitution at the 3-position of the azetidine ring is the mechanistic key to this molecule's success. The bulky azetidine ring compresses the internal bond angle between the two bromomethyl groups. This steric compression forces the reactive bromomethyl arms closer together, drastically lowering the entropic barrier and kinetically favoring the intramolecular cyclization step over unwanted intermolecular oligomerization.

Experimental Workflows: Spirocyclization Protocols

The most common application of this building block is the synthesis of 2,6-diazaspiro[3.3]heptane derivatives. The following protocol is a self-validating system adapted from recent pharmaceutical patents targeting Emopamil-binding protein inhibitors[6] and Ikaros zinc finger (IKZF) degraders[7][8].

Step-by-Step Methodology: Synthesis of a Spirocyclic Scaffold

Objective: Double nucleophilic substitution of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with a primary amine.

-

Preparation & Solvation: In a microwave-safe reaction vial, dissolve the primary amine (1.0 equiv) in an anhydrous, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Dielectrophile Addition: Add tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv) to the solution.

-

Expert Insight: To strictly favor intramolecular cyclization, maintain a high dilution (e.g., 0.05 M to 0.1 M). High dilution minimizes the probability of two mono-alkylated intermediates colliding, thereby suppressing intermolecular polymerization[4].

-

-

Base Introduction: Add a non-nucleophilic steric base such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 to 2.5 equiv)[6][7].

-

Expert Insight: The base neutralizes the hydrobromic acid (HBr) generated during the Sₙ2 displacements, preventing the protonation of the nucleophilic amine.

-

-

Microwave-Assisted Cyclization: Seal the vial and subject the mixture to microwave irradiation at 130 °C for 4 hours[8].

-

Expert Insight: Forming highly strained four-membered rings (like the second ring in a spiro[3.3]heptane system) carries a high activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this barrier efficiently, drastically reducing reaction times compared to conventional thermal heating while minimizing degradation.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (4x) and brine. The repeated water washes are critical for fully extracting the high-boiling DMF/NMP solvent[6].

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via normal-phase column chromatography (e.g., gradient of 0 → 100% EtOAc in hexanes, followed by 0 → 30% MeOH in DCM) to yield the pure Boc-protected spirocycle[8].

Workflow of double nucleophilic substitution for spirocycle synthesis.

Applications in Drug Development

The integration of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate into medicinal chemistry pipelines is driven by the concept of bioisosterism .

When drug developers replace planar rings (such as benzenes or simple piperidines) with spirocyclic systems, they fundamentally alter the molecule's pharmacological profile:

-

Increased Fsp³: The "escape from flatland" increases the 3D character of the molecule. Higher Fsp³ fractions statistically correlate with higher clinical success rates due to improved aqueous solubility[4].

-

Reduced Off-Target Toxicity: Planar aromatic systems often suffer from promiscuous binding (e.g., hERG liability or intercalation into DNA). The steric bulk and 3D vector projection of spirocycles disrupt these non-specific planar interactions.

-

Targeted Degraders: In the development of PROTACs and molecular glues, such as Ikaros zinc finger (IKZF) family degraders[7], spirocyclic linkers provide rigid, predictable vectors that precisely orient the target protein toward the E3 ligase, optimizing degradation efficiency.

Pharmacological impact of spirocyclic bioisostere integration in drug design.

References

- World Intellectual Property Organization (WIPO). "WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof." Google Patents.

- World Intellectual Property Organization (WIPO). "WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof." Google Patents.

Sources

- 1. tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate 97% | CAS: 2098131-64-5 | AChemBlock [achemblock.com]

- 2. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]

- 3. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]

- 4. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1251020-88-8 | Benchchem [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]

- 8. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]

Thermodynamic Stability and Reactivity Profiling of tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

Executive Summary

tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) is a highly specialized, bifunctional electrophilic building block widely utilized in modern medicinal chemistry[1]. It serves as a critical precursor for the synthesis of complex spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes, which are prized for their ability to improve the pharmacokinetic profiles and ligand efficiency of drug candidates.

However, handling this compound requires a rigorous understanding of its thermodynamic and kinetic properties. The convergence of a strained four-membered azetidine ring, a thermally labile tert-butyloxycarbonyl (Boc) protecting group, and two highly reactive primary alkyl bromides creates a complex stability profile. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, degradation pathways, and field-proven experimental protocols to maximize synthetic yield while suppressing autocatalytic decomposition.

Structural & Thermodynamic Fundamentals

To master the reactivity of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate, one must first deconstruct the thermodynamic forces at play within its molecular architecture.

Azetidine Ring Strain

The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, placing its thermodynamic stability between that of highly reactive aziridines (27.7 kcal/mol) and relatively stable pyrrolidines (5.4 kcal/mol)[2]. This strain fundamentally drives the molecule's susceptibility to ring-opening reactions. The sp3 hybridized carbons are forced into compressed bond angles (~90°), resulting in significant torsional and angle strain.

Steric Shielding and the Boc Group

The presence of the bulky N-Boc group and the 3,3-disubstitution provides a kinetic barrier (steric shielding) against premature nucleophilic attack at the ring carbons. The Boc group delocalizes the nitrogen lone pair via resonance into the carbamate carbonyl, reducing the basicity and nucleophilicity of the azetidine nitrogen. This prevents the nitrogen from participating in intramolecular side reactions or initiating cationic polymerization[3].

The Autocatalytic Degradation Trap (Causality of Instability)

The most critical stability risk for this compound is moisture-induced autocatalytic degradation.

-

Hydrolysis: Ambient moisture can slowly hydrolyze the highly electrophilic bromomethyl groups, releasing hydrobromic acid (HBr).

-

De-Bocification: The liberated HBr acts as an acid catalyst, protonating the Boc oxygen and triggering the loss of isobutylene and CO2 .

-

Polymerization: Once deprotected, the secondary azetidine nitrogen becomes highly basic and nucleophilic. The combination of a nucleophilic nitrogen, electrophilic bromomethyl groups, and inherent ring strain triggers rapid, exothermic intermolecular alkylation and cationic ring-opening polymerization[3].

Mechanistic pathways: Desired spirocyclization vs. autocatalytic degradation and polymerization.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters that dictate the handling and storage of the compound.

| Parameter | Value / Observation | Mechanistic Implication |

| Ring Strain Energy | ~25.4 kcal/mol | High thermodynamic driving force for ring-opening if the nitrogen is deprotected or protonated[2]. |

| Boc Thermal Cleavage | > 145°C (Neat) | Thermally stable at room temperature, but degrades rapidly under prolonged heating above 100°C in polar solvents. |

| C-Br Bond Dissociation | ~68 kcal/mol | Primary allylic-like reactivity due to the adjacent strained ring; highly susceptible to SN2 displacement. |

| Predicted LogP | 2.47 | Highly lipophilic; requires organic solvents (e.g., DMF, MeCN) for homogenous reaction conditions[1]. |

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation to guide the researcher.

Protocol 1: Accelerated Thermal Stability Profiling (DSC/TGA)

Purpose: To determine the precise onset temperature of thermal degradation and validate the shelf-life of a specific batch.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5.0 mg of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate into an aluminum crucible. Causality: Aluminum provides rapid thermal equilibration without acting as a Lewis acid catalyst.

-

Atmosphere Control: Seal the crucible inside a nitrogen-purged glovebox. Causality: Eliminates ambient humidity, isolating purely thermal degradation from moisture-induced HBr autocatalysis.

-

DSC Method: Ramp temperature from 25°C to 250°C at a rate of 10°C/min under a constant N2 flow (50 mL/min).

-

Data Interpretation: Look for a sharp endothermic peak around 145-155°C, corresponding to the loss of isobutylene gas (De-Bocification), immediately followed by a broad exothermic peak indicating polymerization of the deprotected azetidine[3].

-

Validation: Run a parallel sample spiked with 1 mol% K2CO3 . If the degradation onset temperature shifts higher, it confirms that trace acid impurities in the original batch were prematurely catalyzing decomposition.

Protocol 2: High-Yield Synthesis of Spirocyclic Scaffolds

Purpose: To synthesize a 2-azaspiro[3.3]heptane derivative while kinetically suppressing intermolecular oligomerization.

Step-by-Step Methodology:

-

Solvent Preparation: Dry N,N-Dimethylformamide (DMF) over 3Å molecular sieves to achieve <50 ppm water. Causality: Prevents hydrolysis of the bromomethyl groups.

-

Base Selection: Suspend 3.0 equivalents of anhydrous Cs2CO3 in the DMF. Causality: The large cesium cation enhances the solubility of the carbonate and provides the "cesium effect," which kinetically favors intramolecular macrocyclization/spirocyclization over intermolecular reactions.

-

High-Dilution Addition: Heat the suspension to 60°C. Using a syringe pump, simultaneously add a solution of the primary amine (1.0 eq) and tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) in DMF over 6 hours. Causality: Maintaining an extremely low steady-state concentration of the unreacted electrophile ensures that once the first C-N bond forms, the probability of the second intramolecular cyclization is exponentially higher than encountering a second amine molecule.

-

Reaction Quench: Cool to 0°C and quench with saturated aqueous NaHCO3 . Extract with ethyl acetate.

-

Validation: Analyze the crude mixture via LC-MS. The presence of a mass peak at [2M+Amine] indicates that the addition rate was too fast, leading to intermolecular bis-alkylation.

Workflow for kinetically controlled spirocyclization.

Conclusion & Best Practices

The thermodynamic instability of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is not a flaw, but rather a feature of its high reactivity[4]. The inherent ring strain and potent electrophilicity that make it prone to degradation are the exact same thermodynamic drivers that allow it to form complex, rigid spirocyclic drug scaffolds.

Core Best Practices:

-

Storage: Always store at -20°C under an argon atmosphere. Consider storing over a small amount of anhydrous solid base (e.g., K2CO3 ) to scavenge any spontaneously generated HBr.

-

Handling: Never expose to strong Lewis acids or protic solvents at elevated temperatures unless deprotection is explicitly desired.

-

Synthesis: Always utilize high-dilution techniques and bulky bases to kinetically outcompete the thermodynamic trap of polymerization.

References

-

[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

-

[3] The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at:[Link]

-

[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at:[Link]

-

[1] Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (C10H17Br2NO2). PubChemLite. Available at: [Link]

Sources

Whitepaper: Solubility and Reactivity Profiling of tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Polar Aprotic Solvents

Executive Summary

The synthesis of complex spirocyclic pharmacophores relies heavily on highly functionalized, strained intermediates. tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) has emerged as a premier electrophilic building block in medicinal chemistry[1][2]. However, successfully deploying this compound requires a rigorous understanding of its solvation thermodynamics and kinetic behavior.

This technical guide explores the causality behind solvent selection for this molecule. By analyzing the interplay between its lipophilic tert-butoxycarbonyl (Boc) protecting group and its dual electrophilic bromomethyl centers, we demonstrate why polar aprotic solvents —specifically N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)—are not merely optional, but mandatory for achieving both optimal thermodynamic solubility and maximum kinetic efficiency in downstream nucleophilic substitutions[3][4].

Physicochemical Profiling & The Causality of Solvation

To understand how to dissolve and react this compound, we must first deconstruct its molecular architecture:

-

Molecular Weight: 343.06 g/mol [1]

-

Calculated LogP: ~2.47[5]

-

Physical State: White to off-white solid[1]

The Role of the Boc Group

The macroscopic solubility of this compound is heavily dictated by the tert-butoxycarbonyl (Boc) group. General solubility trends for N-Boc protected cyclic amines indicate that the bulky, non-polar tert-butyl moiety imparts significant lipophilicity, rendering the molecule virtually insoluble in aqueous media but highly soluble in moderately polar to non-polar organic solvents[6].

The Kinetic Mandate for Polar Aprotic Solvents

While the compound could theoretically be dissolved in non-polar solvents like toluene or dichloromethane, its primary synthetic utility lies in double Nucleophilic Substitution (SN2) reactions to form spirocycles. The bromomethyl groups are situated on a fully substituted quaternary carbon (the 3-position of the azetidine ring), creating significant steric hindrance akin to a neopentyl system.

To overcome this high activation energy barrier, a highly reactive nucleophile is required. If a polar protic solvent (e.g., methanol) is used, the solvent will form hydrogen bonds with the nucleophile, effectively "caging" it and drastically suppressing the reaction rate[4].

Conversely, polar aprotic solvents (such as DMF, DMSO, and Acetonitrile) possess high dielectric constants that easily solvate the lipophilic starting material through dipole-dipole interactions, while simultaneously leaving the nucleophile "naked" and highly reactive[3][4].

Quantitative Solvent Parameters

The following table summarizes the critical physicochemical parameters of common solvents and their expected performance profiles for dissolving and reacting this specific azetidine derivative.

Table 1: Solvent Parameters and Predicted Performance Profiles

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility | Downstream SN2 Suitability |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | >100 mg/mL | Optimal (Standard Protocol) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | >150 mg/mL | Excellent (High Temp) |

| Acetonitrile (MeCN) | 37.5 | 3.92 | ~50-100 mg/mL | Good (Mild Conditions) |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | <50 mg/mL | Sub-optimal for SN2 |

Experimental Workflows & Methodologies

To ensure reproducibility across drug development laboratories, the following self-validating protocols detail both the quantification of solubility and the execution of a standardized SN2 reaction.

Workflow for solvent selection and spirocyclization optimization.

Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)

This protocol establishes the maximum equilibrium solubility of the compound in a chosen polar aprotic solvent[6].

-

Saturation Assembly: In a 5 mL amber glass vial, add an excess amount (e.g., 500 mg) of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate to 1.0 mL of the target anhydrous solvent (e.g., DMF).

-

Equilibration: Seal the vial securely under a nitrogen atmosphere to prevent atmospheric moisture absorption (which can alter the dielectric constant). Agitate on a thermoshaker at 25 °C ± 0.1 °C at 800 rpm for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 30 minutes. Centrifuge the suspension at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.

-

Filtration: Carefully aspirate 100 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Note: PTFE is required as standard cellulose filters may degrade in DMF/DMSO).

-

Quantification: Dilute the filtrate 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Quantify the concentration via HPLC-UV at 210 nm against a previously validated multi-point calibration curve.

Protocol 2: Standardized Spirocyclization (SN2) in DMF

This procedure leverages the high solubility and "naked nucleophile" effect of DMF to drive the formation of spirocyclic derivatives[3][7].

-

Reagent Solvation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (350 mg, 1.02 mmol) and the target primary amine (1.02 mmol)[7]. Inject 4.0 mL of anhydrous DMF via syringe. Stir at 400 rpm until complete dissolution is achieved.

-

Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (335.6 µL, 2.24 mmol)[7]. Causality note: DBU is utilized because it is a bulky, non-nucleophilic base that acts as an acid scavenger for the generated HBr without competing with the primary amine for the electrophilic carbon.

-

Thermal Activation: Heat the reaction mixture to 60 °C under a continuous nitrogen atmosphere[7]. Monitor progression via LC-MS until complete consumption of the starting material is observed (typically 4–12 hours depending on amine nucleophilicity).

-

Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with deionized water (4 x 20 mL). Causality note: Multiple water washes are critical to partition and completely remove the highly water-soluble DMF from the organic product layer[7].

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic product.

Mechanistic Pathway Visualization

The efficiency of the SN2 reaction described in Protocol 2 is entirely dependent on the solvent mechanics. The diagram below illustrates how the polar aprotic environment facilitates the reaction pathway.

Mechanistic pathway of SN2 substitution in polar aprotic solvents.

Conclusion

The successful utilization of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in drug discovery is fundamentally an exercise in solvent optimization. While the lipophilic Boc group ensures excellent solubility in a wide array of organic media, the kinetic demands of displacing the sterically hindered bromomethyl groups restrict the optimal solvent class to polar aprotic systems. By employing solvents like DMF or DMSO, researchers can simultaneously achieve high thermodynamic solubility and exploit the "naked nucleophile" effect, ensuring rapid, high-yielding spirocyclization reactions.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 121207694, Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate". Available at:[Link][2]

-

Google Patents. "WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof". Available at:[7]

-

ACS Chemical Reviews. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Available at:[Link][3]

-

Chemistry Steps. "Polar Protic and Polar Aprotic Solvents". Available at:[Link][4]

Sources

- 1. tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate 97% | CAS: 2098131-64-5 | AChemBlock [achemblock.com]

- 2. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | C10H17Br2NO2 | CID 121207694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

The Azetidine-1-Carboxylate Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and physicochemical properties offer distinct advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action for azetidine-1-carboxylate derivatives, a prominent class of these compounds. We will delve into their roles as enzyme inhibitors, receptor modulators, and disruptors of protein-protein interactions, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the azetidine-1-carboxylate scaffold in the development of next-generation therapeutics.

Introduction: The Rise of the Azetidine Scaffold

Historically, the synthesis of strained four-membered rings like azetidine posed significant challenges, limiting their exploration in drug discovery.[3] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to a surge in their investigation.[2][4] The azetidine moiety offers a compelling combination of structural rigidity and three-dimensional character. This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[3] Furthermore, the nitrogen atom provides a key site for hydrogen bonding and can be functionalized to modulate basicity and overall physicochemical properties.[4]

The azetidine-1-carboxylate group, in particular, serves as a versatile handle for synthetic elaboration and can act as a bioisosteric replacement for other functional groups, such as proline residues in peptides.[5][6] This has led to the development of azetidine-containing compounds with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[7][8][9][10]

Key Mechanisms of Action

Azetidine-1-carboxylate derivatives exert their biological effects through a variety of mechanisms. This section will explore some of the most well-characterized modes of action, providing specific examples and the experimental evidence that underpins our understanding.

Enzyme Inhibition

The constrained nature of the azetidine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit snugly into active sites.

2.1.1. Covalent Inhibition of Hydrolases

Azetidine-1-carboxylate derivatives have been successfully developed as covalent inhibitors of hydrolases, such as monoacylglycerol lipase (MAGL).[11][12] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG).[12]

Mechanism: In these inhibitors, the azetidine-1-carboxylate acts as a reactive "warhead." The ring strain of the azetidine makes the carbonyl group of the carbamate more susceptible to nucleophilic attack by a serine residue in the enzyme's active site. This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme.[1]

Experimental Workflow: In Vitro MAGL Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of azetidine-1-carboxylate derivatives against MAGL.

2.1.2. Competitive Inhibition of Transporters

Azetidine-based compounds have been designed as competitive inhibitors of neurotransmitter transporters, such as the GABA transporters (GATs).[13][14] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus regulating neurotransmission.

Mechanism: Azetidine derivatives can be designed as conformationally constrained analogs of GABA.[13][14] The rigid azetidine ring mimics the bound conformation of GABA, allowing it to bind to the active site of the GATs without being transported. This competitive binding blocks the reuptake of GABA, leading to an increase in its concentration in the synapse.

Table 1: Inhibitory Activity of Azetidine Derivatives against GAT-1 and GAT-3 [13]

| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | 2.01 ± 0.77 | - |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b | 26.6 ± 3.3 | - |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e | - | 31.0 ± 4.7 |

Receptor Modulation

The defined three-dimensional structure of azetidine-1-carboxylate derivatives makes them ideal for interacting with the specific binding pockets of receptors.

2.2.1. Antagonism of G-Protein Coupled Receptors (GPCRs)

Azetidine-containing molecules have been developed as potent antagonists for various GPCRs, including the free fatty acid receptor 2 (FFA2), which is implicated in inflammatory responses.[15]

Mechanism: Through careful structure-activity relationship (SAR) studies, azetidine derivatives can be optimized to bind with high affinity to the orthosteric or allosteric sites of a GPCR. This binding prevents the endogenous ligand from activating the receptor, thereby blocking downstream signaling pathways. The rigid azetidine core helps to position key pharmacophoric groups in the optimal orientation for receptor binding.[15]

Signaling Pathway: FFA2 Antagonism

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpjournal.com [ijpjournal.com]

- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Boc Deprotection Protocol for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

Executive Summary & Strategic Context

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) is a highly specialized dielectrophilic building block. It is a critical precursor in the synthesis of strained, three-dimensional spirocyclic scaffolds, such as 2-azaspiro[3.3]heptanes and 5-oxa-2,8-diazaspiro[3.5]nonanes. Because these rigid motifs improve the metabolic stability and pharmacokinetic profiles of small molecules, this specific azetidine derivative is increasingly utilized in modern drug discovery, notably in the development of [1] and [2].

This application note provides a field-tested, self-validating protocol for the tert-butoxycarbonyl (Boc) deprotection of this compound, emphasizing the mechanistic rationale required to prevent catastrophic side reactions during isolation.

Mechanistic Insights & Causality in Reagent Selection

The removal of a Boc group is a standard transformation in organic synthesis, relying on acid-catalyzed cleavage of the carbamate to release isobutylene gas and carbon dioxide () [3]. However, the unique structural features of 3,3-bis(bromomethyl)azetidine require rigorous environmental control:

-

The Autoreactivity & Oligomerization Risk: The deprotected free base, 3,3-bis(bromomethyl)azetidine, possesses a highly nucleophilic secondary amine in close proximity to two potent alkyl bromide electrophiles. If this intermediate is exposed to basic or strictly neutral conditions, it will rapidly undergo intermolecular alkylation, leading to intractable polymeric impurities.

-

The Salt Isolation Imperative: To suppress this autoreactivity, the azetidine nitrogen must be maintained in its protonated (ammonium) state until the exact moment it is introduced to the downstream nucleophile.

-

Reagent Causality (HCl vs. TFA): While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the ubiquitous choice for Boc removal, it yields a hygroscopic, oily TFA salt that complicates accurate stoichiometric weighing. For this specific dielectrophile, anhydrous Hydrochloric Acid (HCl) in 1,4-Dioxane is the superior methodology. It facilitates the direct precipitation of the azetidine hydrochloride salt as a stable, non-hygroscopic crystalline solid.

Experimental Workflows

Workflow for the Boc deprotection of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate.

Method A: HCl/Dioxane Cleavage (Recommended for Crystalline Isolation)

This method is designed to yield a stable, weighable solid for precise downstream stoichiometry.

-

Dissolution: Charge a flame-dried round-bottom flask with tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 1.0 g, 2.91 mmol). Dissolve in anhydrous 1,4-dioxane (5.0 mL) under a nitrogen atmosphere.

-

Acid Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 eq, 7.3 mL) to maintain internal temperature and control the evolution of CO2 gas.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

-

Precipitation: As the reaction progresses, the deprotected hydrochloride salt will begin to precipitate. Once complete (verified by the QC steps below), add cold anhydrous diethyl ether (15 mL) to force complete precipitation.

-

Isolation: Filter the resulting white solid rapidly through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 5 mL) to extract residual dioxane and tert-butyl alcohol byproducts.

-

Drying: Dry the solid in vacuo for 12 hours to afford 3,3-bis(bromomethyl)azetidine hydrochloride. Critical Warning: Do not attempt an aqueous basic workup.

Method B: TFA/DCM Cleavage (Recommended for Rapid In Situ Telescoping)

Use this method only if the intermediate will be immediately subjected to spirocyclization without isolation.

-

Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration at 0 °C.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) until a 1:1 (v/v) ratio of DCM:TFA is reached.

-

Propagation: Stir at room temperature for 1–2 hours.

-

Concentration: Evaporate the volatiles under reduced pressure. To thoroughly remove residual TFA, co-evaporate the resulting residue with anhydrous toluene (3 × 10 mL).

-

Telescoping: Immediately dissolve the resulting viscous oil in the downstream reaction solvent (e.g., DMF). Add the required organic base (e.g., DBU or DIPEA) only after the downstream nucleophile has been thoroughly mixed into the solution.

Protocol Self-Validation & Quality Control (QC)

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met before proceeding to downstream synthesis:

-

1H NMR (DMSO-d6): The definitive marker of successful deprotection is the complete disappearance of the intense 9-proton singlet at ~1.40 ppm corresponding to the tert-butyl group. The azetidine ring protons will shift significantly downfield due to the loss of the shielding carbamate and the acquisition of a positive charge on the nitrogen.

-

LC-MS Analysis: The deprotected product is highly polar and will elute near the solvent front on a standard C18 reverse-phase column. The expected mass is m/z = 243.9[M+H]+ . Crucially, the mass spectrum must display a classic 1:2:1 isotopic distribution pattern (m/z 242, 244, 246) indicative of the two bromine atoms.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Starting Material

| Property | Value / Description |

| Chemical Name | Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate |

| CAS Number | 2098131-64-5 |

| Molecular Formula | C10H17Br2NO2 |

| Molecular Weight | 343.06 g/mol |

| Appearance | White to off-white solid |

| PubChem CID | [4] |

Table 2: Comparative Analysis of Deprotection Methods

| Metric | Method A (HCl / Dioxane) | Method B (TFA / DCM) |

| Typical Yield | > 90% | Quantitative (Crude) |

| Product Form | Crystalline Solid (HCl Salt) | Viscous Oil (TFA Salt) |

| Hygroscopicity | Low | High |

| Downstream Handling | Excellent (Easily weighed) | Poor (Must be used directly) |

| Risk of Oligomerization | Very Low (Stable salt) | Moderate (If trace acid is lost) |

References

- Source: World Intellectual Property Organization (WIPO)

- Source: World Intellectual Property Organization (WIPO)

-

Title: Protective Groups in Organic Synthesis (3rd Edition) Source: John Wiley & Sons, Inc. (T.W. Greene & P.G.M. Wuts) URL: [Link]

-

Title: Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Synthesis of Spirocyclic Scaffolds Using Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, the strategic shift from planar aromatic rings to three-dimensional spirocycles—often referred to as "escaping from flatland"—has revolutionized drug design. Spirocyclic scaffolds, particularly spiro[3.3]heptanes, are highly valued as[1]. They offer improved physicochemical properties, altered vector trajectories for functional groups, and enhanced patentability.

This application note provides an in-depth technical guide on utilizing tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) as a premium di-electrophilic building block. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to efficiently construct complex 2,6-diazaspiro[3.3]heptane and 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.

Mechanistic Causality & Reaction Dynamics

The synthesis of spirocyclic amines from a bis-bromide precursor relies on a double nucleophilic substitution ( SN2 ) pathway. Understanding the thermodynamic and kinetic drivers of this reaction is critical for optimizing yields and minimizing byproducts.

-

The Thorpe-Ingold Effect: The most significant barrier to forming highly strained spirocycles is the entropic penalty of intramolecular ring closure. However, the existing 4-membered azetidine ring in the starting material exerts a strong [2]. The gem-disubstitution compresses the internal bond angle of the azetidine ring, which in turn forces the two reactive bromomethyl groups closer together. This pre-organization drastically lowers the activation entropy for the second SN2 displacement, enabling the formation of the strained spiro[3.3]heptane system.

-

Base Selection (DBU vs. DIPEA): The choice of base dictates the reaction's purity profile. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a sterically hindered, non-nucleophilic amidine base. It effectively scavenges the generated HBr without competing with the primary amine for the electrophilic carbon centers, making it ideal for thermal conditions[3]. Conversely, DIPEA is preferred in microwave-assisted synthesis due to its volatility, allowing for direct concentration during workup[4].

-

Solvent Rationale: Polar aprotic solvents like DMF or NMP are mandatory. Their high dielectric constants stabilize the polar transition state of the SN2 reaction while leaving the nucleophilic amine "naked" and highly reactive.

Figure 1: Mechanistic pathway of double SN2 cyclization for spirocyclic scaffold synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning they incorporate built-in checkpoints (e.g., specific phase-separation steps) to ensure the integrity of the reaction before proceeding to the next stage.

Protocol A: Thermal Synthesis of Spirocyclic Derivatives

Optimized for standard laboratory setups and scale-up synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.[3]

Reagents:

-

tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 350 mg, 1.02 mmol)

-

Primary amine (e.g., (4-methyltetrahydropyran-4-yl)methanamine) (1.0 eq, 1.02 mmol)

-

DBU (2.2 eq, 2.24 mmol)

-

Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the bis-bromide and the primary amine in anhydrous DMF in a round-bottom flask. Purge the system with nitrogen. (Causality: Nitrogen prevents oxidative degradation of the amine; anhydrous conditions prevent competitive hydrolysis of the bromides).

-

Activation: Add DBU dropwise at room temperature. Stir for 5 minutes to ensure homogenization.

-

Cyclization: Heat the reaction mixture to 60 °C and stir continuously.

-

Validation Checkpoint: Monitor via LC-MS after 4 hours. The complete disappearance of the mono-alkylated intermediate mass confirms successful Thorpe-Ingold assisted ring closure.

-

-

Aqueous Workup: Cool the reaction to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water four times (4x).

-

Validation Checkpoint: DMF is highly water-soluble and notorious for ruining silica gel chromatography. The rigorous 4x water wash is a structural necessity to partition DMF and DBU-HBr salts entirely into the aqueous phase.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude spirocycle.

Protocol B: Microwave-Assisted Rapid Cyclization

Optimized for sterically congested amines requiring high activation energy, such as those used in Ikaros zinc finger degrader synthesis.[4]

Reagents:

-

tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 291 mg, 0.844 mmol)

-

Primary amine (1.0 eq, 0.844 mmol)

-

DIPEA (2.0 eq, 1.69 mmol)

-

Polar Aprotic Solvent (e.g., NMP or DMF) (3.0 mL)

Step-by-Step Methodology:

-

Preparation: Combine the bis-bromide, primary amine, and DIPEA in a heavy-walled microwave-safe vial.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 4 hours. (Causality: Microwave heating provides rapid, uniform volumetric energy, forcing the difficult intramolecular ring closure of sterically hindered substrates that would otherwise stall at the intermediate phase).

-

Concentration: Cool to room temperature. If a sufficiently volatile solvent system was utilized, concentrate directly under reduced pressure.

-

Purification: Purify the crude residue via normal phase column chromatography.

-

Gradient Strategy: Run 0 → 100% EtOAc in hexanes to elute non-polar impurities, followed by a steep gradient of 0 → 30% MeOH in DCM to elute the highly polar spirocyclic amine product.

-

Figure 2: Self-validating experimental workflow for the synthesis of spirocyclic compounds.

Quantitative Data & Condition Optimization

To assist in selecting the appropriate reaction environment, the quantitative parameters of both methodologies are summarized below.

| Parameter | Protocol A: Thermal Cyclization | Protocol B: Microwave-Assisted | Mechanistic Rationale |

| Base | DBU (2.2 eq) | DIPEA (2.0 eq) | DBU is a stronger, non-nucleophilic base ideal for thermal conditions[3]. DIPEA is volatile, aiding in direct concentration[4]. |

| Temperature | 60 °C | 130 °C | Microwave allows safe access to superheating, overcoming high steric barriers in bulky amines. |

| Reaction Time | 12 – 24 hours | 4 hours | Volumetric microwave heating drastically accelerates reaction kinetics. |

| Workup Strategy | 4x Aqueous Wash (EtOAc/H2O) | Direct Concentration | Thermal reactions in DMF require rigorous aqueous washing to remove the solvent prior to chromatography. |

| Typical Yields | 65% – 85% | 50% – 75% | Thermal conditions generally provide higher yields for unhindered amines; MW is necessary for hindered amines. |

Sources

Application Note: Nucleophilic Substitution Protocols for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Spirocyclic Scaffold Synthesis

Introduction & Strategic Significance

In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly rigid, sp3 -rich molecular scaffolds. Spirocyclic systems, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as premier bioisosteres for piperazines and morpholines, offering improved metabolic stability, unique vectorization, and expanded intellectual property space ()[1].

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) serves as a critical dielectrophilic building block for synthesizing these spirocycles[2]. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols for executing double nucleophilic substitutions ( SN2 ) using this substrate.

Mechanistic Insights & Reaction Dynamics (E-E-A-T)

The synthesis of a spiro[3.3]heptane from a 3,3-bis(bromomethyl)azetidine derivative via reaction with a primary amine proceeds through a sequential double SN2 mechanism[1].

-

Intermolecular SN2 (First Substitution): The primary amine attacks one of the bromomethyl carbons, displacing the bromide ion to form a mono-substituted intermediate.

-

Intramolecular 4-exo-tet SN2 (Second Substitution): The newly attached secondary amine attacks the remaining bromomethyl group, closing the second four-membered ring.

The Causality of Cyclization vs. Polymerization: Forming a four-membered ring is thermodynamically disfavored due to high angle strain. However, the pre-existing azetidine ring in the starting material exerts a profound Thorpe-Ingold effect [1]. The steric bulk of the azetidine ring compresses the internal C-C-C bond angle, forcing the two bromomethyl groups into close spatial proximity and drastically lowering the activation entropy required for cyclization.

Troubleshooting the Primary Impurity: The most common failure mode in this synthesis is the formation of a bis-substituted impurity ()[3]. If the intramolecular cyclization is too slow, a second equivalent of the primary amine can react intermolecularly with the mono-substituted intermediate. Mitigating this requires:

-

Strict Stoichiometry: Maintaining a 1:1 ratio of dielectrophile to primary amine.

-

High Dilution: Favoring unimolecular cyclization over bimolecular side reactions[3].

-

Non-Nucleophilic Bases: Using DBU or DIPEA to scavenge HBr without competing for the electrophile[4][5].

Reaction Pathway Visualization

Reaction pathway: Intramolecular spirocyclization vs. intermolecular bis-substitution.

Quantitative Data: Protocol Comparison

The choice of protocol depends on the steric hindrance of the primary amine and available equipment. Below is a comparison of two field-validated methodologies[4][5].

| Parameter | Protocol A: Thermal Cyclization | Protocol B: Microwave-Assisted |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | Anhydrous DMF | Anhydrous DMA |

| Temperature | 60 °C | 130 °C (Microwave) |

| Time | 12–24 hours | 4 hours |

| Concentration | ~0.25 M | ~0.10 M (High Dilution) |

| Primary Advantage | Scalable, utilizes standard glassware | Rapid, overcomes high strain barriers |

| Reference | [5] | [4] |

Detailed Experimental Protocols

Protocol A: DBU-Mediated Thermal Cyclization

Optimal for unhindered primary amines and large-scale synthesis.

-

Preparation & Dilution: In an oven-dried round-bottom flask flushed with nitrogen, dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 1.02 mmol) and the primary amine (1.0 eq, 1.02 mmol) in anhydrous DMF (4.0 mL)[5].

-

Causality: Maintaining a concentration of ~0.25 M or lower is critical. High dilution kinetically suppresses the bimolecular bis-substitution pathway in favor of the unimolecular cyclization[3].

-

-

Base Addition: Add DBU (2.2 eq, 2.24 mmol) dropwise to the stirring solution[5].

-

Causality: DBU is a sterically hindered amidine base. It efficiently neutralizes the two equivalents of HBr generated during the double SN2 process without acting as a competing nucleophile against the bromomethyl groups.

-

-

Heating: Heat the reaction mixture to 60 °C and stir continuously for 12 to 24 hours[5].

-

Self-Validation (In-Process Control): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Criteria: The desired spirocycle will exhibit the expected [M+H]+ mass. The bis-substituted impurity, if present, will appear at a higher retention time with a mass corresponding to [SM+2(Amine)−2(HBr)]+ [3].

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with water (4x) to thoroughly remove the DMF and DBU salts. Dry over Na2SO4 , filter, and concentrate under reduced pressure[5].

Protocol B: Microwave-Assisted Cyclization

Optimal for sterically hindered amines or electron-deficient anilines.

-

Preparation: In a microwave-safe vial, combine tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 0.844 mmol) and the primary amine (1.0 eq)[4].

-

Solvent & Base: Purge the vial with argon. Add anhydrous DMA (8.75 mL) followed by DIPEA (2.0 eq, 1.69 mmol)[4].

-

Causality: DIPEA provides a milder basic environment than DBU, which prevents base-catalyzed degradation of the starting materials under extreme microwave temperatures.

-

-

Irradiation: Seal the vial and heat at 130 °C for 4 hours under microwave irradiation[4].

-

Causality: The 4-exo-tet cyclization transition state possesses a high activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating that forces the molecule over this barrier quickly, outcompeting slower intermolecular degradation pathways.

-

-

Self-Validation (NMR Check): After cooling and concentrating a small sample, perform crude 1H NMR.

-

Validation Criteria: The bis-substituted impurity will exhibit distinct symmetry and an extra set of signals (integrated for two amine substituents) compared to the highly rigid, symmetrical spirocyclic product[3].

-

-

Purification: Concentrate the bulk mixture under reduced pressure. Purify via normal phase column chromatography (gradient: 0 → 100% EtOAc in hexanes, followed by 0 → 30% MeOH in DCM) to afford the pure spirocycle[4].

References

-

Chemical Reviews (ACS Publications). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. 2014. Available at:[Link][1]

-

Google Patents (WO2023164063A1). Emopamil-binding protein inhibitors and uses thereof. 2023. Available at:[5]

-

Google Patents (WO2023178181A1). Ikaros zinc finger family degraders and uses thereof. 2023. Available at:[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]

- 3. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1251020-88-8 | Benchchem [benchchem.com]

- 4. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]

- 5. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate as a Novel Cross-linking Agent in Polymer Chemistry

Introduction: A Novel Bifunctional Electrophile for Advanced Polymer Architectures

In the field of polymer chemistry, the development of novel cross-linking agents is paramount for the creation of materials with tailored mechanical, thermal, and chemical properties.[1] Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate emerges as a promising candidate for this purpose. Its unique structure features two primary alkyl bromide functionalities, which are excellent electrophilic sites for nucleophilic substitution reactions.[2][3] This bifunctionality allows for the covalent linking of two separate polymer chains, leading to the formation of a three-dimensional network structure.[4]

The central azetidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is sterically hindered and electronically deactivated, rendering it stable under typical cross-linking conditions.[5] This stability is a key advantage, as it prevents unwanted side reactions involving the azetidine ring, ensuring that the cross-linking occurs specifically at the bromomethyl sites. Furthermore, the Boc-protecting group can be removed under acidic conditions post-cross-linking, revealing a secondary amine that can be used for further functionalization of the polymer network. This "latent functionality" opens up possibilities for creating advanced materials with tunable properties, such as pH-responsiveness or the ability to be loaded with active molecules.

This guide provides a comprehensive overview of the theoretical and practical aspects of using Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate as a cross-linking agent, including the underlying chemical mechanisms, detailed experimental protocols, and methods for characterizing the resulting cross-linked polymers.

Mechanism of Cross-linking: Nucleophilic Substitution

The primary mechanism for cross-linking with Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, a nucleophilic group on a polymer chain attacks the electrophilic carbon atom of one of the bromomethyl groups, displacing the bromide ion, which is a good leaving group. This forms a stable covalent bond between the polymer chain and the cross-linker. Since the cross-linker has two such bromomethyl groups, it can react with a second polymer chain, thus forming a cross-link.

The reaction can be generalized as follows:

-

First Substitution: Polymer-Nu: + Br-CH₂-C(Azetidine)-CH₂-Br → [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Br] + Br⁻

-

Second Substitution: Polymer-Nu: + [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Br] → [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Nu⁺-Polymer] + Br⁻

Where Polymer-Nu: represents a nucleophilic group on the polymer backbone. Suitable nucleophiles include primary and secondary amines, thiols, and carboxylates (the deprotonated form of carboxylic acids).[6] The rate and efficiency of the cross-linking reaction will depend on the nucleophilicity of the polymer, the solvent, and the reaction temperature.

Caption: General experimental workflow.

Protocol 2: Cross-linking of a Carboxylated Polymer (Poly(acrylic acid))

This protocol demonstrates the cross-linking of a polymer with weaker nucleophiles that require activation with a base.

Materials:

-

Poly(acrylic acid) (PAA, average Mv ~450,000 g/mol )

-

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Triethylamine (TEA)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle or oil bath

-

Syringes and needles

-

Standard glassware

Procedure:

-

Polymer Dissolution: Dissolve 0.5 g of PAA in 25 mL of anhydrous DMF in a 100 mL round-bottom flask. This may require gentle heating (40-50 °C).

-

Base Addition: Cool the solution to room temperature. For each mole of carboxylic acid repeat units in the PAA, add 1.1 moles of triethylamine. Stir for 30 minutes to ensure the formation of carboxylate anions.

-

Cross-linker Addition: Add the desired amount of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (dissolved in a small amount of DMF) to the polymer solution.

-

Reaction: Heat the mixture to 70-80 °C and stir for 24 hours. The formation of a gel indicates successful cross-linking.

-

Purification: Cool the reaction to room temperature. Wash the resulting gel extensively with deionized water to remove the triethylammonium bromide salt and any unreacted starting materials.

-

Drying: Lyophilize or dry the purified hydrogel under vacuum to obtain the final cross-linked product.

Data Presentation: Theoretical Effects of Cross-linker Concentration

The properties of the final cross-linked polymer network can be finely tuned by adjusting the concentration of the cross-linker. The following table provides a theoretical guide to the expected trends in material properties as the molar ratio of the cross-linker to the polymer's functional groups is increased. [7]

| Property | Low Cross-linker Conc. | High Cross-linker Conc. | Rationale |

|---|---|---|---|

| Swelling Ratio | High | Low | A higher cross-link density restricts the polymer chains from expanding and absorbing solvent. |

| Glass Transition (Tg) | Lower | Higher | Cross-links reduce the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. [8] |

| Tensile Modulus | Lower | Higher | The increased number of covalent links between chains creates a more rigid network that resists deformation. |

| Elongation at Break | Higher | Lower | The rigid network structure limits the extent to which the polymer chains can uncoil and stretch before breaking. |

| Solubility | Insoluble (soft gel) | Insoluble (stiff gel) | All cross-linked polymers are insoluble, but the physical nature of the gel changes with cross-link density. |

References

-

Journal of Materials Chemistry A. (n.d.). A hydroxyl-assisted ionic bifunctional hyper-crosslinked polymer as an efficient and recyclable heterogeneous catalyst for CO2 cycloaddition. RSC Publishing. Retrieved from [Link]

-

Polymer Chemistry. (n.d.). Stereospecific reductive coupling polymerization of bis(benzylic gem-dibromide)s via formation of a trans-C [[double bond, length as m-dash]] C bond. RSC Publishing. Retrieved from [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]

-

Luy, J., et al. (2024). Universal Cross-Linking of Nonfunctional Polymers through C,H-Insertion Reactions. Universität Freiburg. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (C10H17Br2NO2). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of alkyl halides with nucleophiles in the presence of poly... Retrieved from [Link]

-

ACS Publications. (n.d.). Site-directed chemical modification and crosslinking of a monoclonal antibody using equilibrium transfer alkylating crosslink reagents. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Note the... Retrieved from [Link]

-

PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

-

ACS Publications. (n.d.). Three-Component Coupling Polymerization of Bisallene, Aryl Dihalide, and Nucleophiles via π-Allylpalladium Complex. Macromolecules. Retrieved from [Link]

-

Polymer Chemistry. (2020, July 9). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. RSC Publishing. Retrieved from [Link]

-

MDPI. (2023, May 19). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Design of Cleavable Monomers and Cross-Linkers for the Synthesis of Degradable Polymer Architectures. Retrieved from [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). Retrieved from [Link]

-

LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Retrieved from [Link]

-

Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Retrieved from [Link]

-

Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022, February 2). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Retrieved from [Link]

-

SciSpace. (2010, August 16). Preparation of Crosslinked Poly(2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polym. Retrieved from [Link]

-

PMC. (2023, January 17). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Catalytic conditions for reacting Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with primary amines

Application Note: Catalytic Spirocyclization of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with Primary Amines

Introduction & Rationale

Nitrogen-containing spirocyclic compounds, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as premier structural surrogates for piperazines in modern drug discovery[1]. Incorporating these rigid, three-dimensional scaffolds often results in improved physicochemical properties, altered pharmacokinetic profiles, and enhanced metabolic stability compared to their flat, monocyclic counterparts.

A highly convergent strategy to construct this scaffold involves the double nucleophilic substitution (SN2) of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with primary amines. However, this transformation is notoriously challenging. The 1,3-dibromide electrophile features a neopentyl-like steric environment at the C3 position of the azetidine ring, rendering standard SN2 displacements sluggish. Furthermore, competitive intermolecular alkylation often leads to undesired symmetrical, higher molecular weight bis-substitution impurities[2]. This application note details optimized, catalytically driven protocols to overcome these kinetic barriers, ensuring high-yielding intramolecular spirocyclization.

Mechanistic Insights & Catalytic Strategy

To achieve efficient cyclization, researchers must address two fundamental kinetic challenges through precise experimental design:

-

Overcoming Steric Hindrance via Finkelstein Catalysis: The neopentyl-like bromides are highly resistant to direct nucleophilic attack. The introduction of a catalytic amount of an iodide salt—such as Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)—facilitates an in situ Finkelstein reaction. The transient formation of a di-iodide intermediate provides a significantly better leaving group and a more polarizable electrophilic center, dramatically lowering the activation energy for the subsequent SN2 attacks by the primary amine.

-

Controlling Regioselectivity via the Dilution Principle: Following the first SN2 displacement, the resulting secondary amine intermediate must undergo an intramolecular cyclization (forming the spiro-fused four-membered ring) faster than it reacts with another electrophile molecule. Operating under high dilution conditions and utilizing slow addition of the primary amine favors the intramolecular pathway, mitigating the formation of dimeric or polymeric impurities[2].

-

Base Selection: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are required to neutralize the generated equivalents of hydrobromic and hydroiodic acid. These bases are sterically hindered, ensuring they do not act as competing nucleophiles against the primary amine[3][4].

Figure 2. Mechanistic pathway of Finkelstein halogen exchange and subsequent spirocyclization.

Experimental Workflows & Protocols

The following self-validating methodologies provide reliable access to the spirocyclic core. Protocol A is designed for standard laboratory scale-up, while Protocol B leverages microwave irradiation for sterically hindered or electronically deactivated amines.

Figure 1. Workflow for the catalytic spirocyclization of 3,3-bis(bromomethyl)azetidines.

Protocol A: Standard Thermal Catalytic Cyclization

Ideal for standard laboratory scale-up and temperature-sensitive aliphatic primary amines.

-

Electrophile Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Note: This ensures a high dilution of ~0.06 M, critical for favoring intramolecular cyclization.

-

Catalyst & Base Addition: Add Sodium Iodide (NaI) (0.2 equiv, 0.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol) to the solution. Stir at room temperature for 15 minutes to initiate the catalytic halogen exchange.

-

Nucleophile Addition: Dissolve the primary amine (1.05 equiv, 1.05 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump. This maintains a low steady-state concentration of the unreacted amine.

-

Thermal Activation: Heat the reaction mixture to 80–90 °C and stir for 16–24 hours.

-

Self-Validation Check: Monitor reaction progress via LC-MS. The desired product mass will correspond to the [M+H]+ of the spirocycle. The intermediate mono-alkylated mass must be fully consumed before proceeding.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 × 20 mL) and saturated aqueous NaCl (brine, 20 mL) to remove the DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure N-Boc-protected 2,6-diazaspiro[3.3]heptane.

Protocol B: Microwave-Assisted Catalytic Cyclization

Ideal for highly unreactive or sterically hindered primary amines (e.g., anilines or bulky branched aliphatic amines)[4].

-

Preparation: In a microwave-safe reaction vial, combine tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol) and the primary amine (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN) or DMF (8 mL).

-

Reagent Addition: Add Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 0.05 mmol) as the organic-soluble phase-transfer/Finkelstein catalyst, followed by DBU (2.5 equiv, 1.25 mmol)[3]. Seal the vial with a crimp cap.

-

Microwave Irradiation: Subject the vial to microwave irradiation at 130 °C for 4 hours[4].

-

Workup & Purification: Cool the vial to room temperature. Concentrate the mixture directly under reduced pressure. Purify the residue via normal phase column chromatography (0 → 100% EtOAc in hexanes, followed by 0 → 10% MeOH in DCM) to afford the target compound.

Quantitative Optimization & Troubleshooting

Table 1: Optimization Matrix for Catalytic Spirocyclization

| Condition Type | Catalyst | Base | Solvent (Conc.) | Temp / Time | Primary Amine Type | Expected Yield |

| Thermal (Standard) | NaI (0.2 eq) | DIPEA (3.0 eq) | DMF (0.05 M) | 80 °C / 16 h | Aliphatic (Unhindered) | 75 - 85% |

| Thermal (Variant) | TBAI (0.1 eq) | K2CO3 (3.0 eq) | MeCN (0.05 M) | 90 °C / 24 h | Aliphatic (Hindered) | 60 - 70% |

| Microwave | TBAI (0.1 eq) | DBU (2.5 eq) | DMF (0.1 M) | 130 °C / 4 h | Aryl (Anilines) | 50 - 65% |

Troubleshooting Guide:

-

Issue: LC-MS indicates high levels of a symmetrical, higher molecular weight impurity (bis-substitution dimer).

-

Causality: The concentration of the reaction is too high, or the primary amine was added too rapidly, allowing intermolecular collisions to outpace the intramolecular cyclization[2].

-

Solution: Increase the solvent volume to decrease the initial molarity to <0.05 M. Strictly enforce the use of a syringe pump for the nucleophile addition over at least 1 hour.

-

-

Issue: Reaction stalls at the mono-alkylated intermediate.

-

Causality: Insufficient leaving group ability of the remaining neopentyl bromide, or depleted base.

-

Solution: Ensure the catalyst (NaI/TBAI) is completely dry before use. Consider spiking an additional 0.1 equiv of catalyst and 1.0 equiv of base, then elevating the temperature by 10 °C.

-

References

-

Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: Organic Letters, ACS Publications URL: [Link]

- Title: Emopamil-binding protein inhibitors and uses thereof (WO2023164063A1)

- Title: Ikaros zinc finger family degraders and uses thereof (WO2023178181A1)

Sources

Technical Support Center: Troubleshooting Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Workflows

Introduction

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a highly versatile bifunctional building block, primarily utilized in the synthesis of spirocyclic azetidine derivatives (e.g., spiro[3.3]heptanes) via double nucleophilic substitution. While the tert-butyloxycarbonyl (Boc) protecting group is generally [1], researchers frequently report unintended Boc cleavage during these alkylation reactions. This guide provides a mechanistic analysis and field-proven protocols to preserve the Boc group during your workflows.

Mechanistic Causality: Why Does the Boc Group Cleave?

As a Senior Application Scientist, I emphasize that troubleshooting must start with molecular causality. The Boc group is notoriously sensitive to acidic conditions. Cleavage occurs when the carbamate carbonyl oxygen is protonated (or coordinated by a Lewis acid), which facilitates the fragmentation of the molecule into the deprotected amine, carbon dioxide, and a [2].

In reactions involving 3,3-bis(bromomethyl)azetidine-1-carboxylate, unintended acidic environments are generated via three primary pathways:

-

In Situ HBr Generation: The double S_N2 substitution of the bromomethyl groups inherently produces two equivalents of hydrogen bromide (HBr). If the reaction lacks a sufficient, highly soluble acid scavenger, the localized concentration of HBr drops the pH, triggering rapid Boc deprotection.

-

Hydrolysis of Alkyl Bromides: In the presence of trace moisture and elevated temperatures, the bromomethyl groups can undergo hydrolysis, continuously generating HBr even before the intended nucleophile reacts.

-

Lewis Acid Coordination: Some protocols attempt to activate the alkyl bromides using Lewis acids (e.g., ZnBr2, SnCl4). However, Lewis acids directly coordinate to the Boc carbonyl oxygen, mimicking protonation and [3].